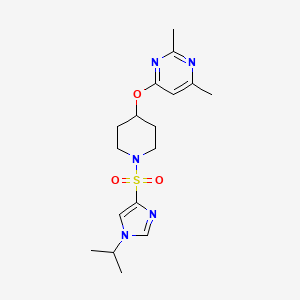
4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C17H25N5O3S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into key functional groups that contribute to its biological activity:
- Pyrimidine core : Known for its role in nucleic acid synthesis and as a scaffold in drug design.
- Imidazole sulfonamide : This moiety is often associated with enzyme inhibition and antimicrobial activity.
- Piperidine : A common structure in pharmacology, contributing to the overall bioactivity through receptor interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme inhibition : The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes, potentially leading to therapeutic effects in conditions such as hypertension and glaucoma.
- Receptor modulation : The imidazole ring can interact with various receptors, including histamine and serotonin receptors, influencing neurotransmission and cardiovascular functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth by targeting specific metabolic pathways. The compound's structural features suggest it may possess similar activity.
Anticancer Properties
The imidazole and pyrimidine components are often linked to anticancer activity. Compounds derived from these structures have been shown to inhibit cancer cell proliferation in various studies. For example, imidazole-based compounds have been reported to modulate kinase activity involved in cancer cell signaling pathways.
In Vitro Studies
A study conducted by Chopra et al. (2015) evaluated the antiplasmodial activity of ferrocene-pyrimidine conjugates against Plasmodium falciparum, revealing that modifications in the pyrimidine structure could enhance biological efficacy . While this specific compound was not tested, the findings highlight the potential for similar derivatives.
In Vivo Studies
Research on related sulfonamide compounds has demonstrated anti-inflammatory effects in animal models. For instance, a study showed that sulfonamide derivatives could reduce inflammation markers in rodent models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Data Tables
Properties
IUPAC Name |
2,4-dimethyl-6-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-12(2)21-10-17(18-11-21)26(23,24)22-7-5-15(6-8-22)25-16-9-13(3)19-14(4)20-16/h9-12,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQBZZMWQQUJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














